molecular formula C10H13N3O3S B3196752 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 1000932-79-5

2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No. B3196752
CAS RN: 1000932-79-5
M. Wt: 255.3 g/mol
InChI Key: GLSSKTDYKDTABW-UHFFFAOYSA-N
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Description

“2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the molecular formula C10H13N3O3S and a molecular weight of 255.29 . It is used in the synthesis of various derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O3S/c1-2-5-13-9-4-3-7 (17 (11,15)16)6-8 (9)12-10 (13)14/h3-4,6H,2,5H2,1H3, (H,12,14) (H2,11,15,16) . This code represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 200-205°C .

Scientific Research Applications

Anti-Inflammatory Activity

Imidazole derivatives, including this compound, have shown potential as anti-inflammatory agents. Researchers have explored their ability to modulate inflammatory pathways, inhibit pro-inflammatory cytokines, and reduce inflammation-related tissue damage. Further studies are needed to elucidate the precise mechanisms involved .

Analgesic Properties

Compounds related to 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide have been evaluated for their analgesic effects. These investigations aim to understand their impact on pain perception and nociceptive pathways. Notably, some derivatives have demonstrated promising analgesic activity in preclinical models .

Anticancer Potential

Imidazole-containing compounds have attracted attention in cancer research due to their diverse biological activities. While specific studies on this compound are limited, its structural features suggest potential interactions with cellular targets involved in cancer progression. Researchers may explore its cytotoxic effects, apoptosis induction, and inhibition of tumor growth .

Antibacterial and Antifungal Properties

Imidazole derivatives often exhibit antimicrobial activity. Investigations have explored their efficacy against bacterial and fungal pathogens. Researchers may assess the compound’s ability to disrupt microbial cell membranes, inhibit enzymes, or interfere with essential metabolic pathways .

Enzyme Inhibition

Certain imidazole-containing compounds act as enzyme inhibitors. Researchers have studied their interactions with specific enzymes, such as proteases, kinases, and oxidoreductases. Investigating the inhibitory potential of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide against relevant enzymes could provide valuable insights .

Metal Chelation

Imidazole-based ligands often form stable complexes with metal ions. Researchers have explored their metal chelation properties for applications in catalysis, drug delivery, and imaging. Investigating the coordination behavior of this compound with various metal ions could reveal its potential in these areas .

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxo-1-propyl-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-5-13-9-4-3-7(17(11,15)16)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSSKTDYKDTABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195353
Record name 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000932-79-5
Record name 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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